Bbn bbn
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Overview
Description
9-Boron bicyclo [3.3.1] nonane dimer, commonly known as 9-Bbn dimer, is an organoborane compound. It is a colorless solid used extensively in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Bbn dimer is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The synthesis involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65°C, producing a solution containing 9-Bbn dimer in approximately 90% yield . The compound can be further purified by vacuum sublimation, increasing its melting point to 152–155°C .
Industrial Production Methods
In industrial settings, 9-Bbn dimer is available as a solid or in tetrahydrofuran solution. The solid form is relatively stable and can be purified by distillation in a vacuum and recrystallization from tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
9-Bbn dimer undergoes various types of reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboranes.
Reduction: It reduces peroxo esters to alcohols without reducing the peroxo linkage.
Substitution: It participates in Suzuki reactions and Diels-Alder reactions.
Common Reagents and Conditions
Hydroboration: Typically involves alkenes or alkynes and 9-Bbn dimer in ethereal solvents.
Reduction: Uses peroxo esters and 9-Bbn dimer under mild conditions.
Substitution: Involves 9-Bbn dimer and various organic halides or dienes.
Major Products
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Reduction: Yields alcohols from peroxo esters.
Substitution: Forms complex organic compounds through Suzuki and Diels-Alder reactions.
Scientific Research Applications
9-Bbn dimer is widely used in scientific research due to its versatility:
Chemistry: It is a crucial reagent in hydroboration reactions, Suzuki reactions, and Diels-Alder reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals through its role in organic synthesis.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9-Bbn dimer involves its ability to act as a hydroboration reagent. It exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. The organoboranes formed can be converted to various functional groups, including C-H, C-O, C-N, C-S, C-halogen, C-metal, and C-C bonds . The steric demand of 9-Bbn dimer greatly suppresses the formation of less desired isomers compared to other boranes .
Comparison with Similar Compounds
Similar Compounds
Borane (BH3): A simpler borane compound used in hydroboration but with less regioselectivity.
Catecholborane: Another borane compound used in organic synthesis with different selectivity profiles.
Triethylborane: Used in hydroboration but less commonly due to its lower selectivity.
Uniqueness
9-Bbn dimer is unique due to its high regio-, chemo-, and stereoselectivity in hydroboration reactions. Its ability to form stable organoboranes that can be further transformed into various functional groups makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C16H28B2 |
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Molecular Weight |
242.0 g/mol |
InChI |
InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |
InChI Key |
CNKVQHHHHRHFHT-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |
Origin of Product |
United States |
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